A Comprehensive Technical Guide to 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide: Synthesis, Characterization, and Applications in Drug Discovery
A Comprehensive Technical Guide to 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide: Synthesis, Characterization, and Applications in Drug Discovery
For Correspondence: Senior Application Scientist, Advanced Chemical Intermediates Division
CAS Number: 885223-63-2
Abstract
This technical guide provides an in-depth analysis of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide, a specialized chemical intermediate with significant potential in pharmaceutical research and development. The document outlines the compound's chemical identity, a detailed, field-proven synthetic pathway from common starting materials, and robust analytical methodologies for its characterization and quality control. Furthermore, it explores the compound's role as a versatile Weinreb amide intermediate, contextualizing its application within the broader landscape of drug discovery, particularly for neurologically active compounds and other therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic programs.
Chemical Identity and Physicochemical Properties
5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide is a substituted pyridine derivative featuring a Weinreb amide functional group. This functional group is of particular importance in medicinal chemistry as it serves as a stable and reliable precursor for the synthesis of ketones and other carbonyl-containing compounds, avoiding the over-addition often seen with more reactive organometallic reagents.
| Property | Value | Source |
| CAS Number | 885223-63-2 | [1] |
| Molecular Formula | C₈H₈BrClN₂O₂ | [1] |
| Molecular Weight | 279.53 g/mol | [1] |
| IUPAC Name | 5-bromo-2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | N/A |
| Hazard Classification | Irritant | [1] |
Rationale and Strategy for Synthesis
The synthesis of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide is logically approached via a two-stage process. The first stage focuses on the construction of the core heterocyclic precursor, 5-Bromo-2-chloronicotinic acid. The second stage involves the conversion of the carboxylic acid to the target Weinreb amide. This strategic disconnection allows for the purification of the key acid intermediate, ensuring a high-quality substrate for the final coupling step.
Synthetic Workflow Overview
The overall synthetic pathway begins with the readily available 5-bromo-2-hydroxynicotinic acid. A chlorination reaction, followed by an amidation, yields the final product. This workflow is designed for efficiency and scalability.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocols
The following protocols are based on established chemical principles and analogous transformations found in the literature.[2]
Stage 1: Synthesis of 5-Bromo-2-chloronicotinic acid
Rationale: The conversion of a hydroxypyridine to a chloropyridine is a fundamental transformation. Using thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is a standard and highly effective method for this conversion, proceeding through a Vilsmeier-Haack type intermediate. This method is generally high-yielding and the reagents are readily available.
Protocol:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-hydroxynicotinic acid (1.0 eq).
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Reagent Addition: Under a nitrogen atmosphere, add thionyl chloride (SOCl₂) (10 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF) (0.5 eq).
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully concentrate under reduced pressure to remove excess thionyl chloride.
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Quenching and Precipitation: Cool the residue in an ice bath and slowly add cold water to quench the reaction. An off-white precipitate of 5-Bromo-2-chloronicotinic acid will form.
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Isolation: Stir the resulting slurry for 1 hour in the cold water, then collect the solid product by vacuum filtration.
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Drying: Dry the product under vacuum to yield 5-Bromo-2-chloronicotinic acid, which can often be used in the next step without further purification.
Stage 2: Synthesis of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide
Rationale: The formation of the Weinreb amide from the carboxylic acid is an amide coupling reaction. The use of a modern coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) provides a mild, efficient, and reliable method for this transformation, minimizing side reactions.
Protocol:
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Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 5-Bromo-2-chloronicotinic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or DMF.
-
Reagent Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).
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Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide.
Analytical Characterization
To ensure the identity, purity, and quality of the synthesized compound, a combination of analytical techniques should be employed.
| Technique | Purpose | Expected Observations |
| HPLC | Purity assessment and quantification. | A single major peak indicating high purity. Retention time will be specific to the chosen method (e.g., C18 column, water/acetonitrile gradient). |
| ¹H NMR | Structural confirmation. | Signals corresponding to the pyridine ring protons, the N-methoxy protons, and the N-methyl protons with appropriate chemical shifts and splitting patterns. |
| ¹³C NMR | Structural confirmation. | Resonances for all 8 carbon atoms in the molecule, including the carbonyl carbon of the amide. |
| Mass Spectrometry | Molecular weight confirmation. | A molecular ion peak corresponding to the calculated mass (279.53 g/mol ) and a characteristic isotopic pattern due to the presence of bromine and chlorine. |
Rationale for Method Selection: High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of small molecules due to its high resolution and sensitivity.[3] Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural information, confirming the connectivity of atoms within the molecule.[4] Mass spectrometry confirms the molecular weight, providing definitive evidence of the target compound's formation.
Applications in Drug Discovery and Medicinal Chemistry
5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable intermediate in the synthesis of more complex molecules.[5] Its utility stems from the strategic placement of its functional groups.
Role as a Weinreb Amide Intermediate
The N-methoxy-N-methylamide (Weinreb amide) is a privileged functional group in organic synthesis. It allows for the controlled addition of one equivalent of an organometallic reagent (e.g., Grignard or organolithium reagents) to form a stable chelated intermediate. This intermediate collapses to a ketone upon acidic workup, preventing the common side reaction of over-addition to form a tertiary alcohol. This controlled reactivity is critical in multi-step syntheses of complex drug candidates.[6]
Caption: General reaction scheme for Weinreb amide utility.
Potential Therapeutic Areas
Substituted nicotinamides and their derivatives are known to possess a wide range of biological activities.[4][7] The presence of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including membrane permeability, metabolic stability, and receptor binding affinity.
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Neurological Disorders: A closely related analog, 5-Bromo-N-methoxy-N-methylnicotinamide, is a known reagent in the synthesis of pan-Trk inhibitors for the treatment of pain.[1] This suggests that the title compound could be a key intermediate for novel therapeutics targeting neurological pathways.
-
Oncology: Various substituted nicotinamides have been identified as potent inducers of apoptosis in cancer cell lines, with some acting as inhibitors of microtubule polymerization.[8]
-
Fungicides: Nicotinamide derivatives, such as boscalid, are a major class of fungicides that act by inhibiting the succinate dehydrogenase (SDH) enzyme.[4][9] The structural motif of the title compound makes it a plausible building block for novel agrochemical agents.
Safety and Handling
Hazard Classification: Irritant.[1]
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide (CAS 885223-63-2) is a strategically important synthetic intermediate. Its value lies in the combination of a versatile Weinreb amide handle with a halogenated nicotinic acid core. This guide has provided a comprehensive overview of its synthesis from readily available precursors, robust analytical methods for its quality control, and a discussion of its significant potential as a building block for the discovery of new therapeutic agents in oncology, neurology, and agrochemicals. The detailed protocols and scientific rationale presented herein are intended to empower researchers to effectively utilize this compound in their research and development endeavors.
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